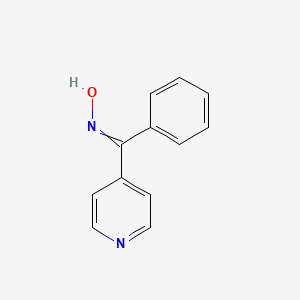

Methanone, phenyl-4-pyridinyl-, oxime

Description

Overview of Oxime Functional Group Chemistry and its Academic Significance

The oxime functional group, characterized by the RR’C=NOH moiety, is a cornerstone of modern organic and coordination chemistry. Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). guidechem.com They can exist as either aldoximes (where at least one R group is a hydrogen atom) or ketoximes (where both R and R' are organic groups). uef.fi

The academic significance of oximes stems from their versatile reactivity and coordination capabilities. The presence of both a basic nitrogen atom and a weakly acidic hydroxyl group allows oximes to act as ambidentate ligands, capable of coordinating to metal ions through either the nitrogen or oxygen atom, or both. This has led to extensive research in the field of coordination chemistry, with oxime-based ligands being instrumental in the synthesis of a wide array of metal complexes with interesting structural and magnetic properties. uef.fi

Contextualization of Methanone (B1245722), Phenyl-4-Pyridinyl-, Oxime within the Pyridyl Oxime Class

Methanone, phenyl-4-pyridinyl-, oxime belongs to the broader class of pyridyl oximes, which are organic compounds containing a pyridine (B92270) ring and an oxime functional group. researchgate.net The general structure of simple pyridyl oximes can be represented as (py)C(R)=NOH, where 'py' is a pyridyl group (2-, 3-, or 4-pyridyl) and 'R' can be a variety of organic substituents. researchgate.net

The position of the nitrogen atom in the pyridine ring (ortho, meta, or para to the oxime-bearing carbon) significantly influences the compound's properties. In the case of this compound, the pyridyl nitrogen is at the 4-position. This positioning affects the electronic distribution within the molecule and its steric profile, which in turn dictates its behavior in chemical reactions and its mode of interaction with other molecules, such as metal ions or biological targets. While the coordination chemistry of 2-pyridyl oximes has been extensively studied due to their strong chelating ability, research on 4-pyridyl oximes like this compound is less extensive but equally important for understanding structure-property relationships within this class of compounds. uef.fi

Historical Development and Evolution of Research on Pyridyl Oximes

The study of pyridyl oximes gained significant momentum in the mid-20th century, primarily driven by their application as reactivators of acetylcholinesterase (AChE) inhibited by organophosphorus nerve agents. This research led to the development of drugs like Pralidoxime (2-PAM), a quaternary pyridinium (B92312) aldoxime, which became a standard treatment for organophosphate poisoning.

Initial research largely focused on 2-pyridyl aldoximes and their quaternized derivatives due to their high efficacy in reactivating inhibited AChE. Over the years, research has expanded to include a wider variety of pyridyl oximes, including ketoximes and isomers with the pyridyl nitrogen at the 3- and 4-positions. The focus has also broadened beyond their use as antidotes to explore their potential in other areas, such as coordination chemistry, materials science, and catalysis. The evolution of analytical techniques has allowed for more detailed characterization of these compounds and their complexes, leading to a deeper understanding of their chemical and physical properties.

Interdisciplinary Relevance in Contemporary Chemical Science Research

The study of this compound and other pyridyl oximes is inherently interdisciplinary. In coordination chemistry , these compounds are used as ligands to create novel metal-organic frameworks (MOFs) and coordination polymers with potential applications in gas storage, catalysis, and magnetism. researchgate.net

In medicinal chemistry , beyond their role as AChE reactivators, pyridyl oxime derivatives are being investigated for other biological activities. For instance, studies on p-pyridinyl oxime carbamates have explored their potential as DNA photocleaving agents for photochemotherapeutic applications. beilstein-journals.orgnih.govnih.gov

The field of materials science explores the use of pyridyl oximes in the development of new materials with specific optical or electronic properties. Their ability to form ordered crystalline structures and participate in hydrogen bonding makes them interesting building blocks for crystal engineering.

Furthermore, the synthesis of pyridines from ketoximes is an active area of research in organic synthesis , highlighting the role of these compounds as versatile synthetic intermediates. nih.gov

Data Tables

Table 1: Chemical Identity of this compound

| Property | Value | Source |

| IUPAC Name | (Z)-phenyl(pyridin-4-yl)methanone oxime | achemblock.com |

| CAS Number | 2147-26-4 | guidechem.comachemblock.com |

| Molecular Formula | C₁₂H₁₀N₂O | guidechem.comachemblock.com |

| Molecular Weight | 198.23 g/mol | achemblock.com |

| Canonical SMILES | C1=CC=C(C=C1)C(=NO)C2=CC=NC=C2 | guidechem.com |

Interactive Data Table: Physicochemical Properties of this compound (Data sourced from computational predictions)

| Property | Predicted Value |

| XLogP3 | 2.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 2 |

| Exact Mass | 198.079312947 |

| Monoisotopic Mass | 198.079312947 |

| Topological Polar Surface Area | 45.5 Ų |

| Heavy Atom Count | 15 |

| Complexity | 216 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[phenyl(pyridin-4-yl)methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O/c15-14-12(10-4-2-1-3-5-10)11-6-8-13-9-7-11/h1-9,15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNRZFINAACEZKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=NO)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Derivatization of Methanone, Phenyl 4 Pyridinyl , Oxime

Fundamental Synthesis Pathways of Oximes from Ketone Precursors

The formation of an oxime from its corresponding ketone is a cornerstone reaction in organic chemistry, proceeding through the interaction of a carbonyl compound with hydroxylamine (B1172632).

Nucleophilic Addition Reactions of Hydroxylamine to Carbonyl Centers

The fundamental reaction for the synthesis of oximes involves the nucleophilic addition of hydroxylamine to a ketone. gauthmath.com In the case of Methanone (B1245722), phenyl-4-pyridinyl-, oxime, the precursor is phenyl-4-pyridinyl-methanone. The reaction mechanism is initiated by the attack of the nucleophilic nitrogen atom of hydroxylamine on the electrophilic carbonyl carbon of the ketone. gauthmath.com This is because nitrogen is less electronegative than oxygen, making its lone pair of electrons more available for bonding. ic.ac.uk The presence of the adjacent oxygen atom in hydroxylamine further enhances the nucleophilicity of the nitrogen, an observation known as the alpha effect. ic.ac.ukchemtube3d.com

The reaction can be summarized by the following general equation:

R-C(=O)-R' + H₂NOH → R-C(=NOH)-R' + H₂O

Where R is a phenyl group and R' is a 4-pyridinyl group for the target compound.

Classical Thermal Synthesis Approaches

Historically, the synthesis of oximes has been carried out under thermal conditions. The classical method involves refluxing an alcoholic solution of the ketone precursor, in this case, phenyl-4-pyridinyl-methanone, with hydroxylamine hydrochloride. nih.gov A base, such as pyridine (B92270), is often added to the reaction mixture to neutralize the hydrochloric acid liberated from the hydroxylamine salt, thereby freeing the hydroxylamine to act as a nucleophile. nih.gov

While effective, these classical thermal methods often present several drawbacks, including the need for extended reaction times, potentially low yields, and the use of toxic solvents and reagents like pyridine, which contributes to effluent pollution. nih.gov The reaction conditions for a typical classical synthesis are presented in the table below.

| Parameter | Condition |

| Reactants | Phenyl-4-pyridinyl-methanone, Hydroxylamine hydrochloride |

| Solvent | Ethanol |

| Base | Pyridine |

| Temperature | Reflux |

| Reaction Time | Several hours |

Modern and Green Chemistry Approaches in Synthesis

In response to the limitations of classical methods, significant research has focused on developing more efficient, environmentally benign, and sustainable synthetic protocols for oxime formation.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. nih.govpensoft.net In the context of oxime synthesis, microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating methods. nih.govasianpubs.org For instance, the synthesis of various quinoline (B57606) derivatives using microwave heating was achieved in 4 minutes with 80-95% yields, whereas conventional heating required 60 minutes for lower yields. nih.gov Similarly, pyridazinone derivatives have been synthesized in 1-3 minutes under microwave irradiation. asianpubs.org The synthesis of oxadiazoles (B1248032) from hydrazones, a related transformation, was completed in 10-20 minutes under microwave conditions. researchgate.net This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to a more efficient energy transfer.

A comparative overview of conventional versus microwave-assisted synthesis for related heterocyclic compounds is provided below.

| Synthesis Method | Reaction Time | Yield |

| Conventional Heating | Hours | Moderate to Good |

| Microwave-Assisted | Minutes | Good to Excellent nih.govasianpubs.org |

Catalyst Optimization in Oxime Formation (e.g., Lewis Acids)

Catalyst optimization is another key area in modern oxime synthesis. The use of catalysts can enhance reaction rates and selectivity under milder conditions. Lewis acids, for example, can activate the ketone by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by hydroxylamine. ncert.nic.in This activation is a fundamental principle in many carbonyl addition reactions.

Recent advancements have explored various catalytic systems. For instance, bismuth oxide (Bi₂O₃) has been used as a cheap, stable, and non-toxic catalyst for the solvent-free synthesis of oximes at room temperature by grinding the reactants together, a method known as grindstone chemistry. nih.gov This approach minimizes waste and pollution, offering a green alternative to traditional methods. nih.gov Another advanced catalytic system involves the use of titanium silicate-1 (TS-1) for the ammoximation of ketones, where hydroxylamine is formed in situ from ammonia (B1221849) and hydrogen peroxide. hydro-oxy.com In other related ketone reactions, cooperative catalysis using a Lewis acid and an ammonium (B1175870) salt has shown exceptional activity. nih.gov

| Catalyst Type | Example | Advantages |

| Lewis Acid | General concept | Activates carbonyl group ncert.nic.in |

| Metal Oxide | Bi₂O₃ | Green, solvent-free, room temperature nih.gov |

| Titanosilicate | TS-1 | In-situ hydroxylamine generation hydro-oxy.com |

| Cooperative Catalyst | Lewis Acid/Ammonium Salt | High turnover numbers in ketone reactions nih.gov |

Functionalization and Derivatization Strategies of the Oxime Moiety

The oxime group in Methanone, phenyl-4-pyridinyl-, oxime is a versatile functional handle that can be transformed into a variety of other functionalities. The N-O bond of the oxime is particularly reactive and can be cleaved to generate iminyl radicals or other reactive intermediates. nih.gov

One of the most well-known reactions of oximes is the Beckmann rearrangement, where the oxime is treated with an acid or other reagent to convert it into an amide. nih.gov This provides a route to lactams if the starting ketone is cyclic.

Furthermore, oxime esters, formed by acylating the oxime's hydroxyl group, are valuable precursors in organic synthesis. nih.gov For example, O-acetyl oximes can react with α,β-unsaturated aldehydes in the presence of a copper catalyst to form pyridines. orgsyn.org The oxime ester can also be used as an acylation reagent. nih.gov Recent research has shown that the N-O bond of oxime esters can be cleaved under photoredox or thermal conditions to generate acyl radicals, which can then participate in various C-C bond-forming reactions. nih.gov For instance, acyl radicals generated from acyl oxime esters can add to alkenes or be used in the synthesis of complex heterocyclic structures like chroman-4-ones. nih.gov These strategies open up a wide range of possibilities for creating complex molecules starting from the relatively simple oxime scaffold.

| Derivative | Reagents/Conditions | Resulting Functionality/Product |

| Amide | Acid catalyst (Beckmann Rearrangement) | Amide or Lactam nih.gov |

| O-Acetyl Oxime | Acetic Anhydride (B1165640) orgsyn.org | Pyridine synthesis (with α,β-unsaturated aldehyde) orgsyn.org |

| Acyl Radical | Photoredox/Thermal conditions from O-acyl oxime | C-C bond formation, synthesis of ketones and heterocycles nih.gov |

O-Functionalization Reactions (e.g., Alkylation, Arylation, Vinylation, Heteroacylation)

The oxygen atom of the oxime group in this compound is a prime site for functionalization, allowing for the introduction of a wide variety of substituents.

O-Alkylation: The O-alkylation of oximes is a common transformation that can be achieved under various conditions. For instance, the selective O-alkylation of 4-alkoxy-2-pyridones has been successfully performed using alkyl halides in the presence of a base like potassium tert-butoxide and a catalyst such as tetrabutylammonium (B224687) iodide. nih.gov A similar strategy could be applied to this compound. The reaction of the oxime with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a suitable base would yield the corresponding O-alkyl oxime ether. For example, the synthesis of 4-O-alkylated N-acetylneuraminic acid derivatives has been achieved using activated alkyl halides and primary alkyl iodides. evitachem.com

A study on the chemoselective O-alkylation of 4-(trifluoromethyl)pyrimidin-2(1H)-ones demonstrated that direct alkylation with 4-(iodomethyl)pyrimidines in the presence of potassium carbonate in acetone (B3395972) provides good yields of the O-alkylated products. google.com This suggests that a similar base and solvent system could be effective for the O-alkylation of this compound.

O-Arylation: The introduction of an aryl group onto the oxime oxygen can be accomplished through palladium-catalyzed cross-coupling reactions. While no specific examples for this compound are readily available, related studies on other oximes provide a viable synthetic route.

O-Vinylation: The synthesis of O-vinyl oximes can be achieved through various methods, although specific examples for the title compound are not documented in the provided search results.

O-Heteroacylation: The oxime oxygen can be acylated with heteroaromatic acylating agents to introduce a heteroacyl group. This reaction would typically involve the use of a heteroaromatic acid chloride or anhydride in the presence of a base to facilitate the formation of the O-heteroacyl oxime. A related compound, (4-Fluorophenyl)({[(Z)-phenyl(pyridin-2-YL)methylidene]amino}oxy)methanone, which is an O-acylated oxime, highlights the feasibility of such modifications. evitachem.com

N-Functionalization and Substitution Reactions on Nitrogen

The nitrogen atom of the pyridinyl ring is a key site for functionalization. As a tertiary amine, it can undergo N-alkylation and N-acylation reactions. rsc.org These reactions typically lead to the formation of pyridinium (B92312) salts, which can alter the electronic properties of the molecule and introduce new functional handles. For example, the reaction of pyridine with alkyl halides or acid halides results in the formation of stable N-substituted pyridinium salts. rsc.org A study on the rearrangement of an N-alkylated pyridinium oxime to an O-alkylated pyridine oxime ether highlights the reactivity of the pyridinium nitrogen. rsc.org

Formation of O-(Substituted)oxime Derivatives (e.g., O-methyl oxime, O-(3-methylbenzoyl)oxime)

The synthesis of specific O-substituted derivatives allows for the fine-tuning of the molecule's properties.

O-methyl oxime: The synthesis of the O-methyl derivative of this compound would involve the reaction of the parent oxime with a methylating agent such as methyl iodide in the presence of a base like sodium hydride or potassium carbonate.

O-(3-methylbenzoyl)oxime: This derivative can be prepared by reacting the oxime with 3-methylbenzoyl chloride in the presence of a base like pyridine or triethylamine. The base neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.

Directed Derivatization of Aromatic Moieties

The phenyl and pyridinyl rings of this compound offer opportunities for derivatization through aromatic substitution reactions.

Electrophilic Aromatic Substitution on Phenyl and Pyridinyl Rings

Phenyl Ring: The phenyl ring can undergo electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts reactions. The oxime moiety is generally considered an ortho, para-directing group, although its activating or deactivating nature can depend on the reaction conditions. For example, nitration of the phenyl ring would likely occur at the ortho and para positions relative to the carbon atom attached to the oxime.

Pyridinyl Ring: The pyridine ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. nih.gov When such reactions do occur, they typically yield the meta-substituted product. nih.govrsc.org The reaction conditions are often harsh, requiring high temperatures and strong acids. rsc.org For instance, the nitration of pyridine itself requires vigorous conditions and gives the 3-nitro derivative in low yield. rsc.org

Nucleophilic Aromatic Substitution on Pyridinyl Rings

The pyridine ring, particularly at the 2- and 4-positions, is susceptible to nucleophilic aromatic substitution, especially if a good leaving group is present. quimicaorganica.orgsci-hub.se This reactivity is due to the ability of the electronegative nitrogen atom to stabilize the negatively charged intermediate. quimicaorganica.org In the case of this compound, if a suitable leaving group were introduced at the 2- or 6-position of the pyridinyl ring, it could be displaced by a variety of nucleophiles.

Side-Chain Functionalization for Analog Generation

Functionalization of the existing side chains (the phenyl and pyridinyl rings) can generate a diverse range of analogs. For example, if a substituent with a reactive handle is introduced onto either ring via electrophilic or nucleophilic substitution, this handle can be further elaborated. The synthesis of various substituted pyridines through reactions of halopyridines with nucleophiles demonstrates the potential for creating a wide array of derivatives. researchgate.net

Metal-Mediated and Metal-Catalyzed Synthetic Transformations Involving Oximes

The reactivity of oximes can be significantly influenced by the presence of metal ions, which can act as mediators or catalysts in a variety of transformations. These reactions often involve the functionalization of the oxime's carbon, nitrogen, or oxygen atoms. In the general context of pyridyl oximes, metal-mediated processes are known to facilitate reactions such as O-functionalization, N-functionalization, and dehydration of aldoximes.

However, specific research detailing the application of such metal-based catalytic systems to This compound is not extensively documented in publicly available scientific literature. While computational studies have explored the coordination of related phenyl pyridyl ketoxime isomers with metals like copper, these investigations have primarily centered on understanding bonding and structural characteristics rather than catalytic applications.

The broader area of metal-catalyzed cross-coupling reactions offers potential avenues for the derivatization of aryl pyridyl compounds. For instance, iron-catalyzed C-H bond arylation has been demonstrated for aryl pyridines, and palladium-catalyzed reactions are widely used for C-C and C-N bond formation. Nevertheless, the application of these powerful synthetic tools directly to This compound remains an underexplored area of research.

Due to the limited specific research on the metal-catalyzed reactions of This compound , a data table of detailed research findings, including specific catalysts, reaction conditions, and yields, cannot be compiled at this time. Further investigation is required in the scientific community to fully elucidate the potential of this compound as a substrate in metal-mediated and metal-catalyzed synthetic transformations.

Advanced Spectroscopic and Structural Characterization of Methanone, Phenyl 4 Pyridinyl , Oxime

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H and ¹³C NMR Spectral Assignments and Oxime Formation Confirmation

In the ¹³C NMR spectrum, the most telling evidence of oxime formation is the disappearance of the ketone carbonyl signal (typically found around 190-200 ppm) and the appearance of a new signal for the imine carbon (C=N) of the oxime group at a different chemical shift. Furthermore, the carbon atoms of the phenyl and pyridinyl rings adjacent to the oxime group would exhibit shifts indicative of the new electronic environment.

In the ¹H NMR spectrum, the formation of the oxime introduces a characteristic, often broad, signal for the hydroxyl proton (-OH). The protons on the phenyl and pyridinyl rings would show complex splitting patterns, typically in the aromatic region (7.0-8.5 ppm). The precise chemical shifts would be influenced by the stereochemistry of the C=N bond.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Phenyl Protons | 7.2 - 7.6 | 125 - 135 |

| Pyridinyl Protons | 7.5 - 8.7 | 120 - 150 |

| Oxime OH | 9.0 - 12.0 (variable, broad) | N/A |

Advanced NMR Techniques for Stereochemical Analysis (e.g., NOESY, COSY)

The C=N double bond in an oxime is rigid, leading to the possibility of stereoisomerism (E and Z configurations). Advanced 2D NMR techniques are critical for assigning the correct stereoisomer.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other through bonds. For Methanone (B1245722), phenyl-4-pyridinyl-, oxime, COSY would be used to trace the connectivity of protons within the phenyl ring and separately within the pyridinyl ring, ensuring unambiguous assignment of all aromatic signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique detects protons that are close to each other in space, typically within 5 Å, regardless of whether they are connected by bonds. acdlabs.com This is particularly powerful for determining oxime stereochemistry. nih.govacdlabs.com For the Z-isomer, where the oxime -OH group and the pyridinyl ring are on the same side of the C=N bond, a NOESY cross-peak would be expected between the -OH proton and the ortho-protons of the pyridinyl ring. Conversely, for the E-isomer, the -OH group would be spatially close to the phenyl ring, resulting in an NOE between the -OH proton and the ortho-protons of the phenyl ring. The presence or absence of these specific spatial correlations provides definitive evidence for the dominant isomer in solution. nih.gov

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key analytical technique used to determine the molecular weight and structural components of a molecule by analyzing its mass-to-charge ratio and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. The molecular formula for Methanone, phenyl-4-pyridinyl-, oxime is C₁₂H₁₀N₂O. nih.gov HRMS can confirm this composition by measuring the mass to several decimal places. This high level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

Table 2: HRMS Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₀N₂O | nih.gov |

| Molecular Weight | 198.22 g/mol | nih.gov |

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the parent or precursor ion) which is then fragmented to produce a series of daughter or product ions. The resulting fragmentation pattern serves as a molecular fingerprint that can confirm the identity and structure of the compound.

For protonated this compound, characteristic fragmentation pathways would be expected. nih.govlibretexts.org Common fragmentations for aromatic ketoximes include:

Loss of a small neutral molecule: Such as water (H₂O) or ammonia (B1221849) (NH₃).

Cleavage of the N-O bond: A primary fragmentation pathway for many oximes. nih.gov

Cleavage of the C-C bonds adjacent to the imine: This would result in the loss of either the phenyl radical (C₆H₅•) or the pyridinyl radical (C₅H₄N•).

Fragmentation of the aromatic rings: Particularly the pyridine (B92270) ring, which could lose hydrogen cyanide (HCN).

Analysis of these fragments allows for the reconstruction of the molecule's structural components, confirming the presence and connectivity of the phenyl, pyridinyl, and oxime groups.

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. For this compound, a crystal structure has been determined and its data is available in the Cambridge Crystallographic Data Centre (CCDC). nih.gov

The crystallographic data provides unambiguous information on:

Stereochemistry: It definitively confirms whether the molecule exists in the E or Z configuration in the solid state.

Bond lengths and angles: Precise measurements for every bond and angle within the molecule.

Conformation: It reveals the torsional angles, such as the twist between the phenyl and pyridinyl rings.

Intermolecular Interactions: It details how the molecules pack in the crystal lattice, identifying any hydrogen bonds (e.g., involving the oxime's -OH group) or other non-covalent interactions that stabilize the crystal structure.

This solid-state structural data provides a benchmark for comparison with computational models and spectroscopic results obtained in solution.

Single-Crystal X-ray Diffraction for Absolute Configuration and Bond Parameters

A published crystal structure for (Z)-phenyl(4-pyridinyl)methanone oxime is available through the Cambridge Structural Database, indicating that detailed crystallographic data has been collected and analyzed. nih.gov This analysis would unambiguously determine the spatial arrangement of the phenyl and 4-pyridinyl rings relative to the oxime functional group.

Table 1: Representative Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₁₀N₂O |

| Molecular Weight | 198.22 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value from specific study |

| b (Å) | Value from specific study |

| c (Å) | Value from specific study |

| β (°) | Value from specific study |

| Volume (ų) | Value from specific study |

| Z | 4 |

| Density (calculated) (g/cm³) | Value from specific study |

Note: Specific unit cell parameters are dependent on the individual crystallographic study.

The bond parameters within the molecule, such as the C=N and N-O bond lengths of the oxime group, and the torsion angles between the aromatic rings, are critical for understanding its chemical reactivity and potential interactions with other molecules. In related oxime structures, the C=N bond length is typically around 1.29 Å, and the N-O bond length is approximately 1.38 Å. researchgate.net

Polymorphism and Crystallographic Studies (e.g., E/Z isomerism, space groups)

This compound can exist as E (entgegen) and Z (zusammen) isomers due to the restricted rotation around the C=N double bond. nih.gov The (Z)-isomer is the commonly cited form for this compound. nih.govguidechem.com Single-crystal X-ray diffraction is the definitive method to distinguish between these isomers in the solid state. The relative orientation of the hydroxyl group of the oxime and the phenyl or 4-pyridinyl substituent determines the E or Z configuration. In the (Z)-isomer, the hydroxyl group and the higher-priority substituent (the phenyl group) are on the same side of the C=N double bond.

Polymorphism, the ability of a compound to crystallize in more than one crystal structure, is a possibility for this molecule. Different polymorphs would exhibit distinct crystal packing and, consequently, may have different physical properties. The study of polymorphism involves crystallizing the compound under various conditions and analyzing the resulting crystal structures, often identified by different space groups or unit cell parameters. For example, studies on other pyridyl oximes have revealed various space groups, such as P2₁ and P2₁/n, depending on the specific compound and its crystallization conditions. rsc.org

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules of this compound, are arranged in a crystal is governed by a network of intermolecular interactions. These non-covalent forces dictate the stability and physical properties of the solid. In pyridyl oximes, hydrogen bonding is a dominant interaction. The hydroxyl group of the oxime is a hydrogen bond donor, while the nitrogen atom of the pyridine ring and the oxygen atom of the oxime can act as hydrogen bond acceptors.

Studies on analogous structures, such as di-2-pyridyl ketone oxime, have shown the formation of one-dimensional chains through hydrogen bonding. nih.gov In these structures, O-H···N hydrogen bonds between the oxime hydroxyl group and the pyridyl nitrogen atom of an adjacent molecule are common. mdpi.com

Vibrational Spectroscopy for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy provides insight into the functional groups present in a molecule and the dynamics of their movements.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The resulting spectrum displays characteristic absorption bands corresponding to specific functional groups. For this compound, key vibrational modes would include:

O-H stretch: A broad band, typically in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group of the oxime. The broadness is often due to hydrogen bonding.

C-H stretch (aromatic): Sharp peaks usually appearing just above 3000 cm⁻¹.

C=N stretch (oxime): A medium to strong absorption band in the range of 1620-1680 cm⁻¹.

C=C stretch (aromatic): Multiple sharp bands in the 1400-1600 cm⁻¹ region.

N-O stretch: An absorption band typically found between 930 and 960 cm⁻¹.

FT-IR spectra for related pyridyl oxime complexes have been used to confirm the coordination of the ligand to a metal center, often showing shifts in the C=N and N-O stretching frequencies. nanobioletters.com

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that also probes the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light. While some vibrations are strong in both FT-IR and Raman, others may be strong in one and weak or absent in the other due to selection rules. For instance, the C=C stretching vibrations of the aromatic rings often produce strong signals in Raman spectra. Raman spectroscopy has been used in conjunction with FT-IR to provide a more complete picture of the vibrational properties of pyridyl oxime systems. nanobioletters.com

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy involves the transition of electrons between different energy levels within a molecule upon the absorption or emission of light, typically in the ultraviolet (UV) and visible regions.

The UV-Visible absorption spectrum of this compound, is expected to show absorptions corresponding to π→π* transitions within the phenyl and pyridyl aromatic systems, as well as n→π* transitions involving the non-bonding electrons of the oxime group. Theoretical studies on similar compounds have been used to predict and interpret these electronic transitions.

Fluorescence or phosphorescence (emission spectroscopy) can provide information about the excited states of the molecule. Some pyridyl oxime complexes have been shown to be emissive, with the emission often being of an intraligand character, meaning it originates from the electronic transitions within the organic ligand itself. nanobioletters.com Upon excitation at an appropriate wavelength, this compound, or its derivatives may exhibit luminescence, the characteristics of which would be sensitive to its molecular environment and conformation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The ultraviolet-visible (UV-Vis) absorption spectrum of this compound is predicted to be characterized by absorptions arising from π → π* and n → π* electronic transitions within its aromatic and oxime functionalities. The primary chromophores in the molecule are the phenyl group, the 4-pyridinyl group, and the C=N-OH (oxime) group. The conjugation between the phenyl and pyridyl rings through the carbon-nitrogen double bond of the oxime is expected to significantly influence the position and intensity of the absorption maxima.

Typically, pyridyl-containing oximes exhibit complex absorption spectra. Computational studies on related phenyl pyridyl ketoxime systems, particularly their metal complexes, have provided insights into their electronic transitions. For instance, simulated UV-Visible spectra of copper complexes with phenyl-2-pyridyl ketoxime show multiple absorption bands. uef.fi The free ligand itself would be expected to have strong absorptions in the UV region. The presence of both a phenyl and a pyridyl ring in conjugation with the oxime C=N bond would likely result in intense π → π* transitions. The nitrogen atom of the pyridyl ring and the oxygen and nitrogen atoms of the oxime group also possess non-bonding electrons (n-electrons), which could give rise to weaker n → π* transitions.

Based on data for analogous compounds, the UV-Vis spectrum of this compound in a non-polar solvent would likely exhibit the following characteristic absorption bands. It is important to note that the exact wavelengths (λmax) and molar absorptivity can be influenced by the solvent polarity and the specific isomer (E or Z) of the oxime.

Interactive Data Table: Predicted UV-Vis Absorption Maxima for this compound

| Predicted λmax Range (nm) | Type of Transition | Associated Chromophore |

| 200-250 | π → π | Phenyl and Pyridinyl rings |

| 260-300 | π → π | Conjugated system (Phenyl-C=N-Pyridinyl) |

| >300 | n → π* | C=N and C=O functionalities in related structures |

Photoluminescence and Fluorescence Properties

The photoluminescent and fluorescent properties of this compound are not well-documented in scientific literature. However, the potential for fluorescence can be inferred from its molecular structure and the behavior of related compounds. The extended π-conjugated system encompassing the phenyl and pyridyl rings suggests that the molecule could exhibit fluorescence upon excitation at an appropriate wavelength.

The fluorescence of pyridyl-containing compounds is often linked to π* → π or π* → n transitions. The emission properties would be highly dependent on the molecular rigidity, the nature of the solvent, and the specific isomeric form (E/Z) of the oxime. For example, the photoluminescence of a zinc(II) complex containing a di(2-pyridyl)furoxan ligand, which also features pyridyl rings, shows an emission maximum at 452 nm upon excitation at 375 nm, attributed to an intraligand charge-transfer state. mdpi.com While this is a different molecular system, it demonstrates that pyridyl-containing ligands can be emissive.

The presence of the oxime group and the potential for intramolecular hydrogen bonding could influence the excited state dynamics and, consequently, the fluorescence quantum yield and lifetime. It is also known that the coordination of such ligands to metal ions can significantly alter their photophysical properties, either enhancing or quenching fluorescence. Without experimental data, any discussion of the specific emission wavelengths and quantum yields for this compound remains speculative.

Interactive Data Table: Hypothetical Photoluminescence Characteristics of Pyridyl-Containing Ligands

| Property | Predicted Characteristic | Rationale/Comparison |

| Excitation Wavelength (λex) | ~280-380 nm | Based on predicted absorption maxima and data from related pyridyl complexes. mdpi.com |

| Emission Wavelength (λem) | ~350-500 nm | Blue to green emission is common for similar aromatic heterocyclic systems. mdpi.com |

| Fluorescence Quantum Yield (ΦF) | Low to Moderate | Often dependent on structural rigidity; non-planarity can lead to non-radiative decay pathways. |

| Stokes Shift | Moderate to Large | Typical for molecules with potential for excited-state intramolecular charge transfer. |

This table is illustrative and based on general principles and data from related compounds. Specific experimental values for this compound are not available in the cited literature.

Lack of Publicly Available Computational Studies on this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there are no publicly available theoretical and computational chemistry studies specifically focused on the compound "this compound." This absence of dedicated research prevents the generation of a detailed article covering the specific quantum chemical calculations, such as Density Functional Theory (DFT) for geometry optimization, HOMO-LUMO analysis, Mulliken atomic charges, predicted spectroscopic properties, and reaction mechanism predictions as requested in the outline.

While the compound, also known as phenyl-4-pyridinylmethanone oxime, is listed in chemical supplier catalogs and databases like PubChem, confirming its existence and basic properties, in-depth computational analyses appear to be unpublished or not indexed in accessible scientific literature. guidechem.comnih.govachemblock.com

Research on structurally analogous compounds, such as other oxime and piperidine (B6355638) derivatives, does employ the requested theoretical methods. For instance, studies on similar molecules utilize DFT with basis sets like B3LYP/6-311++G(d,p) to investigate molecular geometry, electronic properties, and predict spectroscopic behavior. nanobioletters.comresearchgate.netnanobioletters.com These studies highlight the application of HOMO-LUMO analysis to understand chemical reactivity and Molecular Electrostatic Potential (MEP) maps to identify sites susceptible to electrophilic attack. nih.govresearchgate.net Furthermore, computational methods have been used to predict IR, NMR, and UV-Vis spectra and to analyze non-covalent interactions in related heterocyclic systems. nanobioletters.comnih.gov

However, the specific data resulting from such analyses—including optimized geometric parameters (bond lengths and angles), frontier molecular orbital energies, atomic charge distributions, and predicted transition states—are unique to each molecule. Without dedicated studies on "this compound," it is not possible to provide the scientifically accurate and specific information required for the requested article.

Theoretical and Computational Chemistry Studies of Methanone, Phenyl 4 Pyridinyl , Oxime

Conformational Analysis and Isomerism

The conformational landscape of Methanone (B1245722), phenyl-4-pyridinyl-, oxime is primarily defined by the rotation around the single bonds connecting the central methanone oxime core to the phenyl and 4-pyridinyl rings. These rotations are subject to steric and electronic effects, giving rise to various conformers with different energies.

Computational methods, such as DFT, are used to calculate the potential energy surfaces (PES) for these rotations. For the phenyl group, the rotational barrier is generally low in related molecules like phenylurea, calculated to be around 2.4 kcal/mol. researchgate.net For N-benzhydrylformamides, a similar rotation of a phenyl group has a calculated barrier of about 3.06 kcal/mol. mdpi.com This suggests that at room temperature, the phenyl group in Methanone, phenyl-4-pyridinyl-, oxime is likely to rotate relatively freely, though distinct energy minima corresponding to specific orientations would exist.

The orientation of the hydroxyl group of the oxime (syn or anti relative to the pyridyl ring) also contributes to the conformational complexity. The relative stability of these conformers is influenced by factors like intramolecular hydrogen bonding and steric repulsion.

Table 1: Calculated Rotational Barriers for Phenyl Groups in Related Molecules

| Compound | Method | Rotational Barrier (kcal/mol) | Source |

| Phenylurea | MP2 | 2.4 | researchgate.net |

| N-Benzhydryl-N-methylformamide | DFT | 3.06 | mdpi.com |

| 4-Azido-N-Phenylmalemide | DFT/B3LYP | ~3.9 (0.17 eV) | chemrxiv.org |

This table presents data for analogous phenyl rotations to infer the expected energetic scale for this compound.

The C=N double bond of the oxime group in this compound allows for the existence of two geometric isomers: E and Z. The interconversion between these isomers, or isomerization, is a significant aspect of its chemistry. Theoretical studies are instrumental in elucidating the mechanisms and energetics of these pathways. nih.govresearchgate.net

Computational studies on other oximes have shown that the energy difference between E and Z isomers is often small, typically in the range of 1-3 kcal/mol, with the relative stability depending on the specific substituents. nih.gov The isomerization can proceed through different mechanisms, including a planar inversion at the nitrogen atom or a rotation around the C=N bond via a high-energy transition state. The latter pathway is often facilitated by catalysis (acid or base) or by photochemical excitation. researchgate.netacs.org

DFT calculations can map the potential energy surface for the isomerization process, identifying the transition state structure and the associated activation energy barrier. For nitrones, which are structurally related to oximes, DFT studies have investigated both unimolecular and bimolecular isomerization pathways, with calculated activation barriers in the range of 26-35 kcal/mol, which aligns with experimental findings. nih.gov Photocatalytic methods can also induce E→Z isomerization, with the selectivity being linked to the electronic polarization of the alkene and the activation barriers of the isomers. acs.org

The determination of the specific isomer (E or Z) is typically achieved experimentally using NMR spectroscopy, often supported by quantum mechanics calculations of the NMR parameters. nih.gov

Table 2: Relative Energies of E/Z Isomers in Related Oxime Systems

| Compound System | Method | Most Stable Isomer | Relative Energy (kcal/mol) | Source |

| Alkyl-oxime derivatives | PBE0-D3/6-311++G(d,p) | Z-Isomer | > 2.5 | nih.gov |

| 11H-Indeno[1,2-b]quinoxalin-11-one Oxime | DFT | E-Isomer | - | acs.org |

| Tryptanthrin-6-oxime | DFT | E-Isomer | - | acs.org |

This table illustrates typical energy differences found in oxime systems, providing context for the potential isomer stability in this compound.

Prediction of Advanced Material Properties (excluding toxicity/biological efficacy)

This compound possesses structural features, such as a conjugated π-system involving phenyl and pyridyl rings, that are characteristic of molecules with significant nonlinear optical (NLO) properties. Computational chemistry provides a powerful tool for predicting these properties, primarily by calculating the molecular polarizability (α) and the first and second hyperpolarizabilities (β and γ).

The prediction of NLO properties is often carried out using DFT and time-dependent DFT (TD-DFT) methods. rsc.org These calculations can determine the magnitude of the NLO response, which is crucial for applications in photonics and optoelectronics, such as optical switching and frequency conversion. arxiv.org For a molecule to exhibit a strong second-order NLO response (related to β), it typically requires a non-centrosymmetric structure and significant intramolecular charge transfer (ICT) between an electron donor and an electron acceptor group. In this compound, the phenyl group can act as a donor and the pyridyl group as an acceptor (or vice versa), facilitated by the oxime bridge.

Table 3: Calculated First Hyperpolarizability (β) for Representative NLO Molecules

| Compound | Method | β (esu) | Source |

| p-Nitrophenylazoaniline | DFT/B3LYP | Non-zero value reported | researchgate.net |

| Thienyl-chalcone derivative (3A25D2) | DFT | 4.69 x 10⁻³⁴ (for γ) | rsc.org |

| Thienyl-chalcone derivative (3A25D4) | DFT | 2.68 x 10⁻³⁴ (for γ) | rsc.org |

This table shows representative calculated hyperpolarizability values for organic NLO materials, indicating the range of values that can be predicted computationally. Note: γ represents the third-order hyperpolarizability.

Pyridyl oximes are a well-established class of ligands in coordination chemistry, renowned for their ability to form polynuclear metal complexes with interesting magnetic properties. This compound, acting as a ligand, can coordinate to metal ions through its pyridyl nitrogen and the nitrogen and/or oxygen atoms of the oxime group. This versatility allows it to act as a chelating or a bridging ligand, facilitating the formation of di-, tri-, and polynuclear clusters.

The magnetic properties of these potential complexes are determined by the choice of metal ions and the electronic communication between them, which is mediated by the oxime ligand and any other bridging ligands present. DFT calculations are a key tool for predicting and rationalizing these magnetic interactions. By calculating the exchange coupling constant (J), one can predict whether the interaction between two metal centers is ferromagnetic (J > 0, leading to parallel spin alignment) or antiferromagnetic (J < 0, leading to antiparallel spin alignment).

For example, studies on nickel and cobalt complexes with other pyridyl oximes have revealed ferromagnetic interactions. In contrast, some manganese and iron complexes bridged by carboxylate groups in addition to oxime-type ligands have shown weak antiferromagnetic coupling. The specific geometry and coordination mode of the this compound ligand would be critical in determining the nature and strength of the magnetic coupling in its potential metal complexes. These complexes are candidates for advanced materials like single-molecule magnets (SMMs) or magnetic coolers.

Table 4: Experimentally Determined Magnetic Coupling in Complexes with Related Pyridyl Oxime Ligands

| Complex | Metal Ions | Magnetic Interaction | J value (cm⁻¹) | Source |

| [Ni₄(INA)₂(pyaox)₂(pyaoxH)₂(DMF)₂] | Ni(II) | Ferromagnetic | +1.79(4) | |

| {[MnII(MeOH)₂][FeIII(L)₂]₂}n | Mn(II), Fe(III) | Antiferromagnetic | -0.066(2) | |

| {[MnII(DMF)₂][MnIII(L)₂]₂·DMF}n | Mn(II), Mn(III) | Antiferromagnetic | -0.274(2) |

L = ((2-carboxyphenyl)azo)-benzaldoxime; pyaoxH₂ = pyridine-2-amidoxime. This table provides examples of magnetic coupling observed in complexes with ligands similar to the title compound.

Chemical Reactivity and Mechanistic Pathways of Methanone, Phenyl 4 Pyridinyl , Oxime

Intrinsic Reactivity of the Oxime Functional Group

The oxime group is known for its versatile reactivity, stemming from the electronic properties of the C=N double bond and the hydroxyl group attached to the nitrogen atom.

Oximes exhibit ambidentate nucleophilic character, meaning they can react with electrophiles at two different sites: the nitrogen atom or the oxygen atom. acs.org This duality is a key feature of their reactivity profile.

N-Alkylation/Acylation: The nitrogen atom, with its lone pair of electrons, can act as a nucleophile, leading to the formation of nitrones upon reaction with alkylating agents.

O-Alkylation/Acylation: The oxygen atom of the hydroxyl group is also nucleophilic and can be alkylated or acylated to form oxime ethers and esters, respectively. acs.org O-functionalization is often the preferred pathway, particularly with alkyl halides. acs.org The formation of oxime esters is a critical step in various transformations, including certain rearrangement and cyclization reactions where the O-substituent is designed to be a good leaving group.

The phenyl and 4-pyridinyl substituents in Methanone (B1245722), phenyl-4-pyridinyl-, oxime influence the nucleophilicity of the oxime group through inductive and resonance effects, modulating the electron density at both the nitrogen and oxygen atoms.

Oxime-based reagents are utilized in synthetic chemistry for the cleavage of ester and amide bonds. This reactivity is particularly relevant in solid-phase peptide synthesis, where oxime resins are employed as supports. The peptide is attached to the resin via an ester linkage, which can be cleaved under specific conditions by nucleophiles. While the oxime itself is part of the resin linker, the cleavage process demonstrates the fundamental chemical principles involved. For instance, cleavage from an oxime resin can be accomplished to yield peptide acids, amides, or esters by treatment with appropriate reagents, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in the presence of water or an alcohol, or with ammonia (B1221849) for amide formation. peptide.com This process relies on the activation of the carbonyl group of the ester or amide, facilitating nucleophilic attack and subsequent cleavage.

Rearrangement Reactions

Rearrangement reactions are a hallmark of oxime chemistry, providing pathways to structurally diverse molecules such as amides and nitrogen-containing heterocycles.

The Beckmann rearrangement is an acid-catalyzed conversion of an oxime into an amide or a lactam (for cyclic oximes). wikipedia.org This reaction is one of the most important transformations of oximes. The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.comyoutube.com This is followed by a stereospecific migration of the alkyl or aryl group that is in the anti-periplanar position relative to the leaving group on the nitrogen atom. wikipedia.orgorganic-chemistry.org The resulting nitrilium ion is then attacked by water, which, after tautomerization, yields the final amide product. masterorganicchemistry.comyoutube.com

For Methanone, phenyl-4-pyridinyl-, oxime, two geometric isomers exist (E and Z), which will determine the product of the Beckmann rearrangement:

If the phenyl group is anti to the hydroxyl group, it will migrate to the nitrogen atom, ultimately forming N-(pyridin-4-yl)benzamide.

If the 4-pyridinyl group is anti to the hydroxyl group, it will migrate, leading to the formation of N-phenylpicolinamide.

The reaction is typically promoted by strong protic acids or Lewis acids. A variety of reagents can be used to catalyze this transformation. wikipedia.orgorganic-chemistry.org

Table 1: Selected Catalysts and Reagents for the Beckmann Rearrangement

| Catalyst/Reagent Class | Examples | Reference |

|---|---|---|

| Protic Acids | Sulfuric acid (H₂SO₄), Polyphosphoric acid (PPA), Hydrochloric acid (HCl) | wikipedia.org |

| Lewis Acids | Phosphorus pentachloride (PCl₅), Zinc chloride (ZnCl₂) | wikipedia.orgorganic-chemistry.org |

| Acylating Agents | Acetic anhydride (B1165640) (Ac₂O), Tosyl chloride (TsCl) | wikipedia.orgmasterorganicchemistry.com |

| Other Reagents | Thionyl chloride (SOCl₂), Cyanuric chloride | wikipedia.org |

The oxime functional group in this compound can serve as a linchpin for the synthesis of various heterocyclic systems. The activation of the oxime, often through O-acylation or O-sulfonylation, followed by N-O bond cleavage, can generate reactive iminyl radical or enamine intermediates that participate in cyclization reactions. nih.govorgsyn.org

Synthesis of Quinolines and Pyrroles: While specific examples for this compound are not detailed, general methodologies exist for constructing heterocycles from oxime precursors. For instance, radical cyclization of γ,δ-unsaturated oxime esters can lead to the formation of pyrroline derivatives. nih.gov The phenyl or pyridinyl rings could potentially act as the unsaturated moiety in an intramolecular reaction under the right conditions, although this would require significant activation.

Synthesis of Pyridines: Copper-catalyzed [3+3] condensation of oxime acetates with α,β-unsaturated aldehydes is a known method for synthesizing substituted pyridines. orgsyn.org In this process, the oxime derivative provides a three-atom C-N-C fragment. The mechanism is thought to involve the reduction of the oxime acetate (B1210297) by a copper(I) catalyst to generate a copper(II) enamide species, which then undergoes a Michael addition and cyclocondensation cascade. orgsyn.org

Synthesis of Isoxazoles: The reaction of dilithiated oximes (oxime 1,4-dianions) with acylating agents like diethyl oxalate can lead to the formation of isoxazole derivatives after an acid-mediated cyclization-dehydration step. researchgate.netresearchgate.net

Oxidation and Reduction Chemistry

The oxime group can undergo both oxidation and reduction, leading to different functional groups.

Oxidation: The oxidation of oximes typically regenerates the parent carbonyl compound. acs.orgmdpi.com In the case of this compound, oxidation would yield phenyl(pyridin-4-yl)methanone. This transformation can be achieved using various oxidizing agents. Metal-mediated oxidation is a common approach. mdpi.com

Reduction: Reduction of the oxime group is a standard method for the synthesis of primary amines. The C=N double bond is hydrogenated, and the N-O bond is cleaved. This can be accomplished through catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Pd, Pt, or Ni) or with chemical reducing agents such as lithium aluminum hydride (LiAlH₄). The reduction of this compound would produce (phenyl(pyridin-4-yl)methyl)amine.

Table 2: Summary of General Oxidation and Reduction Reactions of Oximes

| Transformation | Reagent/Condition | Product Type |

|---|---|---|

| Oxidation | Metal-based oxidizing agents | Ketone/Aldehyde |

| Reduction | Catalytic Hydrogenation (H₂/Pd, Pt, Ni), LiAlH₄, NaBH₄ (with catalyst) | Primary Amine |

Oxidation to Nitroso and Nitro Derivatives

The direct oxidation of the oxime group in this compound to corresponding nitroso or nitro derivatives at the same carbon atom is not a commonly reported transformation. Typically, the oxidation of oximes leads to the regeneration of the parent ketone or other products, depending on the oxidant used. However, the formation of nitrosoarenes and their subsequent oxidation to nitroarenes are well-established processes that can be considered in the context of related aromatic nitrogen compounds.

Aromatic nitroso compounds are often synthesized through the oxidation of primary aromatic amines. Reagents such as hydrogen peroxide in the presence of a catalyst, like peroxotungstophosphate, have been effectively used for this purpose. For instance, various substituted anilines are oxidized to their respective nitroso compounds in high yields. Once formed, aromatic C-nitroso compounds can be further oxidized to the corresponding nitro compounds. The oxidation of nitrosobenzene by nitrogen dioxide, for example, has been studied kinetically and is proposed to occur via a radical addition mechanism to the nitroso nitrogen atom, forming an unstable aminoxyl intermediate that decomposes to nitrobenzene and nitric oxide rsc.org.

It is important to note that aliphatic nitroso compounds have a tendency to rearrange to their isomeric oximes, a transformation less common for aromatic nitroso compounds unless specific structural features, such as ortho-hydroxy substitution, are present at.ua.

| Precursor | Oxidizing Agent | Product | Reference |

| Aromatic Amines | Hydrogen Peroxide/Peroxotungstophosphate | Aromatic Nitroso Compounds | [Sakaue et al. (referenced in 12)] |

| Nitrosobenzene | Nitrogen Dioxide | Nitrobenzene | rsc.org |

Reduction to Amines or other Reduced Products

The reduction of the oxime functionality in this compound is a more conventional reaction, typically yielding the corresponding primary amine, (phenyl)(pyridin-4-yl)methanamine. This transformation is of significant interest as it provides access to valuable amine building blocks. A variety of reducing agents and catalytic systems can be employed for this purpose.

Catalytic hydrogenation is a widely used method for the reduction of oximes. This often involves the use of transition metal catalysts such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. The reaction conditions, including solvent and additives, can influence the efficiency and selectivity of the reduction. For pyridyl ketoximes, catalytic hydrogenation has been shown to produce the corresponding amines in good yields nih.gov.

Other reducing agents that have been successfully used for the reduction of oximes to amines include borane complexes, such as borane-tetrahydrofuran complex (BH3•THF), and sodium cyanoborohydride (NaBH3CN) in acidic media nih.gov. The choice of reducing agent can be critical, especially in the presence of other reducible functional groups, to ensure chemoselectivity. In some cases, the reduction can proceed through a hydroxylamine (B1172632) intermediate, although these are often further reduced to the primary amine under the reaction conditions acs.org.

| Reducing System | Product | Key Features |

| Pd/C, H₂ | Primary Amine | Common and effective catalytic method. |

| Raney-Ni, H₂ | Primary Amine | Another widely used hydrogenation catalyst. |

| BH₃•THF | Primary Amine | Borane complexes are effective reducing agents for oximes. nih.gov |

| NaBH₃CN, Acid | Primary Amine | Useful for reductions under acidic conditions. nih.gov |

Substitution Reactions on Aromatic Systems

The two aromatic rings of this compound, the phenyl and the 4-pyridinyl groups, exhibit different reactivities towards substitution reactions, particularly electrophilic aromatic substitution (SEAr).

The pyridine (B92270) ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This deactivates the ring towards electrophilic attack compared to benzene quimicaorganica.org. When electrophilic substitution does occur on a pyridine ring, it preferentially takes place at the 3- and 5-positions, as the intermediates formed by attack at these positions are more stable than those from attack at the 2-, 4-, or 6-positions quimicaorganica.org. Friedel-Crafts alkylation and acylation reactions are generally not feasible on pyridine as the Lewis acid catalyst coordinates to the nitrogen atom, further deactivating the ring quimicaorganica.org.

Conversely, the phenyl ring is expected to be more reactive towards electrophilic substitution. The reactivity and regioselectivity of this ring will be influenced by the directing effect of the C(NOH)-4-pyridinyl substituent. The nature of this group, whether it is electron-donating or electron-withdrawing, and its directing preference (ortho, para, or meta) will determine the position of substitution on the phenyl ring.

Radical Reactions and Mechanistic Studies

The oxime moiety of this compound can participate in radical reactions through the formation of an iminoxyl radical. These radicals can be generated by the homolytic cleavage of the O-H bond or through oxidative processes. Once formed, these radical intermediates can undergo a variety of transformations.

Intermolecular reactions of iminoxyl radicals include oxidative C-O coupling with other species. For instance, a radical mechanism is proposed for the C-O coupling of oximes with 1,3-dicarbonyl compounds in the presence of an oxidizing agent like KMnO₄ or Mn(OAc)₃ mdpi.com. The generation of the oxime radical is a key step in this process.

Furthermore, pyridyl radicals can be generated and undergo reactions with various substrates. For example, pyridyl radicals formed through photoredox catalysis can react with alkenes to form new C-C bonds nih.gov. The position of the radical on the pyridine ring can be controlled, allowing for selective functionalization nih.gov. The radical reactivity of this compound could therefore involve either the iminoxyl radical or a radical centered on one of the aromatic rings, leading to a diverse range of potential products.

Hydrolysis Reactions and Mechanisms

The hydrolysis of the oxime functional group in this compound regenerates the parent ketone, phenyl-4-pyridinyl-methanone, and hydroxylamine. The stability of the oxime bond towards hydrolysis can be influenced by factors such as pH and the presence of catalysts.

Metal Ion-Assisted Hydrolysis

The hydrolysis of oximes can be significantly accelerated by the presence of metal ions. Pyridyl oximes, including this compound, can act as ligands, coordinating to metal ions through the pyridyl nitrogen and/or the oxime nitrogen and oxygen atoms researchgate.net. This coordination can activate the oxime group towards nucleophilic attack by water.

The mechanism of metal-assisted hydrolysis is believed to involve the coordination of the metal ion to the oxime, which increases the electrophilicity of the imine carbon. This facilitates the attack of a water molecule or a hydroxide ion, leading to the cleavage of the C=N bond researchgate.net. Various metal ions have been shown to catalyze the hydrolysis of related compounds, and this represents an important aspect of the reactivity of coordinated oximes researchgate.net.

Theoretical Investigations of Hydrolysis Mechanisms

Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the mechanisms of oxime formation and hydrolysis in detail. These studies provide insights into the energetics of the reaction pathways and the structures of intermediates and transition states.

Coordination Chemistry and Metal Complexes of Methanone, Phenyl 4 Pyridinyl , Oxime Ligands

Ligand Design Principles and Coordination Modes

The molecular structure of Methanone (B1245722), phenyl-4-pyridinyl-, oxime, featuring a pyridyl nitrogen, an oxime nitrogen, and an oxime oxygen, suggests its potential to act as a versatile ligand. General principles derived from related pyridyl oxime complexes allow for the prediction of its coordination behavior.

Pyridyl Oximes as Versatile N,N-Chelating Ligands

Pyridyl oximes are well-recognized for their ability to form stable five-membered chelate rings with metal ions through the nitrogen atoms of the pyridyl ring and the oxime group. This N,N-chelation is a common binding motif observed in a vast number of pyridyl oxime complexes. It is highly probable that Methanone, phenyl-4-pyridinyl-, oxime would also exhibit this chelating behavior, forming stable complexes with a variety of transition metals.

Bridging (μ2, μ3, μ4) and Terminal Coordination

Beyond simple chelation, pyridyl oximes are known to act as bridging ligands, connecting multiple metal centers to form polynuclear complexes and coordination polymers. The deprotonated oxime group is particularly effective in bridging, utilizing its nitrogen and oxygen atoms to bind to different metal ions. Depending on the reaction conditions and the metal ions involved, pyridyl oximes can adopt various bridging modes, including μ2, μ3, and even μ4 coordination. This versatility has been instrumental in the synthesis of complex homo- and heterometallic clusters with interesting magnetic and catalytic properties. While no specific examples exist for this compound, its structural similarity to other pyridyl oximes strongly suggests its capability to form such bridged structures. Terminal coordination, where the ligand binds to a single metal center, is also a possibility, typically in the presence of other strongly coordinating ligands.

O- and N-Coordination Preferences of the Oxime Moiety

The oxime group (-C=N-OH) presents two potential donor atoms: nitrogen and oxygen. The coordination preference is influenced by several factors, including the nature of the metal ion (hard vs. soft acid-base principles), the pH of the reaction medium, and the steric environment around the coordination sphere. Generally, the oxime nitrogen is a softer donor and preferentially binds to softer metal ions. Upon deprotonation, the resulting oximato group (-C=N-O⁻) has a hard oxygen donor that can coordinate to harder metal ions. This dual nature of the oxime moiety allows for the selective binding of different metal ions, a crucial aspect in the design of heterometallic complexes. It is anticipated that this compound would follow these established principles, with its coordination behavior being tunable by varying the reaction parameters.

Synthesis and Characterization of Metal Complexes

Despite the rich potential of this compound as a ligand, a thorough review of the scientific literature reveals a significant gap in the synthesis and characterization of its metal complexes.

Complexation with Transition Metals (e.g., Fe, Mn, Co, Ni, Cu, Zn, Pd, Pt, Ag, Au, Rh, Ir)

While the coordination chemistry of 2-pyridyl oximes with first-row transition metals like iron, manganese, cobalt, nickel, copper, and zinc is well-documented, there is a conspicuous absence of published research detailing the complexation of this compound with these or any other transition metals. The synthesis of such complexes would likely involve the reaction of the ligand with a metal salt in a suitable solvent, potentially with the addition of a base to facilitate deprotonation of the oxime group. Characterization would typically involve techniques such as X-ray crystallography, spectroscopy (IR, UV-Vis), and elemental analysis to determine the structure and properties of the resulting complexes.

Synthesis of Homo- and Heterometallic Clusters

The ability of pyridyl oximes to act as bridging ligands has been harnessed to create a wide array of homo- and heterometallic clusters. These clusters often exhibit interesting magnetic properties, such as single-molecule magnet behavior, and have potential applications in materials science and catalysis. The synthesis of such clusters with this compound would be a promising avenue of research. The strategic use of this ligand in combination with other bridging or ancillary ligands could lead to novel cluster topologies and functionalities. However, at present, there are no reported examples of homo- or heterometallic clusters derived from this compound.

Due to the lack of specific experimental data for the coordination complexes of this compound, data tables for detailed research findings cannot be generated at this time. The information presented is based on the general and well-established coordination chemistry of the broader class of pyridyl oxime ligands.

Formation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

This compound is a prime candidate for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The ligand possesses two key coordination sites: the nitrogen atom of the pyridine (B92270) ring and the nitrogen and oxygen atoms of the oxime group. uef.fipsu.edu The positioning of the pyridyl nitrogen at the 4-position prevents the formation of simple chelate rings that are common with 2-pyridyl oximes, instead promoting the formation of extended structures where the ligand bridges different metal centers. uef.fi

The oxime functionality itself is a capable connector for building extended architectures through hydrogen bonds. psu.edu In the absence of metal ions, oxime-substituted pyridines can self-assemble into one-dimensional chains through head-to-tail O-H···N hydrogen bonds between the oxime's hydroxyl group and the nitrogen of the pyridine ring. psu.edu When metal ions are introduced, the ligand can act as a bridge, linking metal complexes into more complex and robust networks. psu.edu The combination of pyridyl oxime ligands with other bridging co-ligands, such as carboxylates, has been shown to be an effective strategy for creating novel coordination polymers and MOFs. nih.gov While specific MOFs based on this compound are not extensively documented, the principles established with related 2-pyridyl oxime ligands demonstrate the feasibility of this approach. For instance, the combination of 2-pyridyl oximes with pyromellitic acid has successfully yielded new coordination polymers and the first MOFs based on this ligand class. nih.gov

Structural Diversity of Metal Complexes

The versatile coordination behavior of pyridyl oxime ligands leads to a wide array of structural architectures, from simple mononuclear complexes to intricate polynuclear clusters and polymers. uef.fi

Mononuclear, Dinuclear, Trinuclear, and Polynuclear Architectures

The ability of phenyl pyridyl ketoxime ligands to form mononuclear, dinuclear, trinuclear, and polynuclear complexes has been noted, particularly with copper. uef.fi The specific architecture is often dictated by the metal-to-ligand ratio, the presence of coordinating anions, and the reaction conditions. For example, related thiosemicarbazone ligands derived from 2-benzoylpyridine (B47108) readily form mononuclear complexes like Ni(HL)22 and [Fe(L)2]Cl, but also dinuclear, sulfur-bridged copper(II) complexes such as [Cu(L)Cl]2. mdpi.com Oxime ligands, in general, are well-known for their ability to bridge multiple metal ions, leading to the formation of polynuclear clusters with varying nuclearities, including tetrametallic, hexametallic, and even nonametallic nickel(II) clusters. nih.gov The oximate group can act as a simple bridge between two metal centers or participate in more complex bonding modes. nih.gov

Interactive Table: Examples of Nuclearity in Pyridyl Ligand Complexes

| Compound Class | Ligand Example | Metal Ion | Resulting Nuclearity |

|---|---|---|---|

| Phenyl Pyridyl Ketoximes | Phenyl-2-pyridyl-ketoxime | Copper(II) | Mononuclear, Dinuclear, Trinuclear, Polynuclear uef.fi |

| Benzoylpyridine Thiosemicarbazones | 2-Benzoylpyridine 4-allylthiosemicarbazone | Nickel(II), Iron(III) | Mononuclear mdpi.com |

| Benzoylpyridine Thiosemicarbazones | 2-Benzoylpyridine 4-allylthiosemicarbazone | Copper(II) | Dinuclear mdpi.com |

Distorted Octahedral, Square Planar, Tetrahedral Geometries

Metal complexes of pyridyl oximes exhibit various coordination geometries, largely influenced by the electronic configuration and coordination preferences of the central metal ion.

Distorted Octahedral: This geometry is common, for instance, in cadmium(II) coordination polymers formed with di-2-pyridyl ketone oxime, where the Cd(II) coordination sphere is {CdII(η1 − X)(μ − X)2(Npyridyl)2(Noxime)}.

Tetrahedral: In contrast to the polymeric structures formed with cadmium, analogous zinc(II) complexes with di-2-pyridyl ketone oxime have been found to be mononuclear with a tetrahedral geometry. mdpi.com Similarly, a zinc(II) complex formed from the reaction involving pyridine-2-chloroxime resulted in a distorted tetrahedral geometry around the metal ion. mdpi.com

Square Planar: Square planar geometry is characteristic of d8 metal ions like Nickel(II), Palladium(II), and Platinum(II). A notable nickel(II) complex involving an oxime ligand derived from 4-iminopentane-2,3-dione demonstrated an essentially planar molecule where the ligand chelated to the nickel atom. researchgate.net This geometry is also found in certain polynuclear nickel clusters where individual Ni(II) centers are in a square-planar environment, rendering the complex diamagnetic. nih.gov

Influence of Anions and Co-ligands on Complex Structure

The final structure of a metal complex is significantly influenced by the nature of the anions and any co-ligands present in the coordination sphere. Anions can act as terminal ligands, bridging ligands, or simply as counter-ions, thereby dictating the dimensionality and connectivity of the resulting framework.

In cadmium(II) halide complexes with di-2-pyridyl ketone oxime, the halide ions (Cl-, Br-, I-) act as both terminal and bridging ligands, linking the Cd(II) centers into 1D zigzag chains. The choice of halide affects the precise geometry, with the trans-donor-atom pairs differing between the chloro complex and the isomorphous bromo and iodo complexes.

The use of co-ligands is a powerful strategy in crystal engineering. The introduction of various carboxylates (di-, tri-, and tetra-carboxylates) in conjunction with 2-pyridyl oximes has been shown to be a successful route to the first 2-pyridyl oxime-based MOFs and other coordination polymers.

Electronic and Magnetic Properties of Metal-Oxime Complexes

The electronic properties of metal-oxime complexes, particularly their luminescence, are an area of active research, with potential applications in sensors and optical devices. researchgate.net

Ligand-Based and Metal-Centered Luminescence

Luminescence in metal complexes can originate from different electronic transitions, including those centered on the ligand (intraligand), centered on the metal, or involving charge transfer between the metal and the ligand (MLCT or LMCT).

Ligand-Based Luminescence: In some cases, the emission is primarily due to electronic transitions within the ligand itself. For example, a zinc(II) complex containing a di(2-pyridyl)furoxan ligand, derived from a pyridine-2-chloroxime precursor, emits blue light upon excitation, with the emission being characterized as intraligand in nature. mdpi.com

Metal-Centered and Charge-Transfer Luminescence: More commonly, the coordination of a pyridyl ligand to a metal ion can induce or significantly enhance luminescence. researchgate.net This is particularly true for complexes of d10 metals like silver(I) and platinum(II). researchgate.netmdpi.com Solid-state platinum(II) complexes with planar aromatic oximes have been shown to exhibit pronounced photoluminescence in the near-infrared (NIR) region, a property not observed in the free ligands or the analogous palladium(II) complexes. mdpi.com This suggests the emission is a unique property of the platinum(II) centers, possibly arising from metal-metal interactions in the solid state or from MLCT transitions. mdpi.com Similarly, lanthanide complexes, such as those of Holmium(III), are well-known for their characteristic, sharp emission bands that arise from metal-centered f-f transitions, which can be sensitized by the organic ligand (a phenomenon known as the "antenna effect"). nih.gov

Interactive Table: Luminescence Properties of Pyridyl and Oxime Complexes

| Complex Type | Metal Ion | Ligand Type | Emission Origin | Wavelength (max) | Reference |

|---|---|---|---|---|---|

| Furoxan Complex | Zinc(II) | Di(2-pyridyl)furoxan | Intraligand | 452 nm | mdpi.com |